
4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione is a compound that belongs to the oxazolidine family Oxazolidines are heterocyclic organic compounds containing a five-membered ring with oxygen and nitrogen atoms This particular compound is characterized by the presence of a 2,4,6-trimethylbenzyl group attached to the oxazolidine-2,5-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione can be achieved through several methods. One common approach involves the reaction of 2,4,6-trimethylbenzylamine with glycine-N-carboxyanhydride (Gly-NCA) under controlled conditions. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, amines, and substituted oxazolidines .
Wissenschaftliche Forschungsanwendungen
4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with cellular receptors and signaling pathways, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure and have similar chemical properties.
Spirooxazolidines: These are oxazolidine derivatives with a spirocyclic structure.
Oxazolidine-2,4-diones: These compounds have a similar dione functionality but differ in the substitution pattern.
Uniqueness
4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione is unique due to the presence of the 2,4,6-trimethylbenzyl group, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C13H15NO3 |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
4-[(2,4,6-trimethylphenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C13H15NO3/c1-7-4-8(2)10(9(3)5-7)6-11-12(15)17-13(16)14-11/h4-5,11H,6H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
BPPKSZCPRPQZLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)CC2C(=O)OC(=O)N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


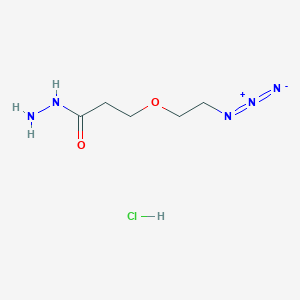
methanone Hydrochloride](/img/structure/B13718874.png)
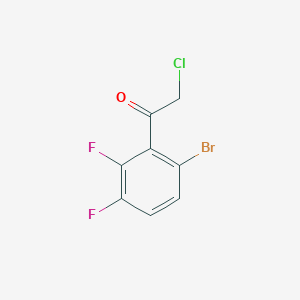
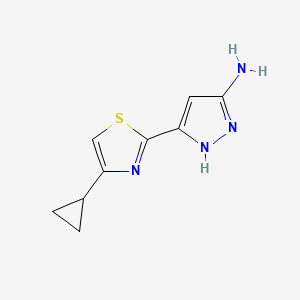
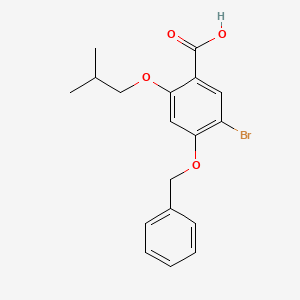

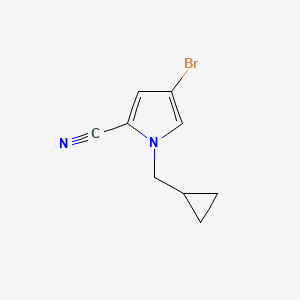
![Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13718906.png)
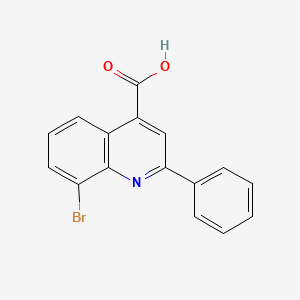
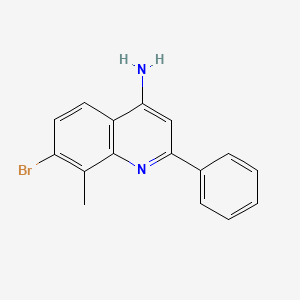
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-piperidin-1-yl-phenylamine](/img/structure/B13718920.png)
![tert-Butyl 3-{[(4-ethynylphenyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13718935.png)

![3-[4-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13718943.png)
